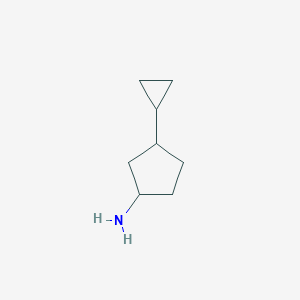![molecular formula C9H11F3N2Si B13553438 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3-(trimethylsilyl)benzene: Similar in having both trifluoromethyl and trimethylsilyl groups, but differs in the core structure.
1-(Trifluoromethyl)-5-(trimethylsilyl)-1H-pyrazole: Lacks the ethynyl group, which can affect its reactivity and applications.
Uniqueness
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to the presence of both trifluoromethyl and trimethylsilyl groups on a pyrazole ring, along with an ethynyl linkage. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H11F3N2Si |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trifluoromethyl)pyrazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C9H11F3N2Si/c1-15(2,3)7-5-8-4-6-13-14(8)9(10,11)12/h4,6H,1-3H3 |
InChI Key |
NSGLDNQBKLENTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=NN1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


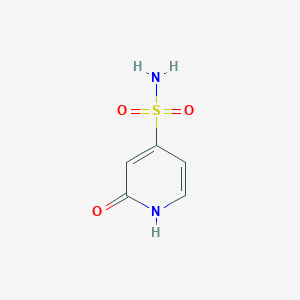
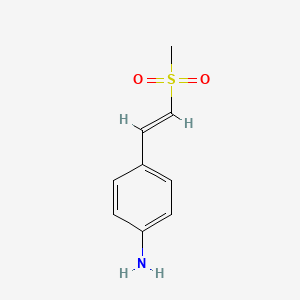
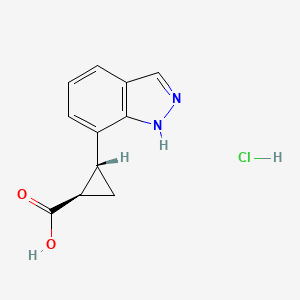
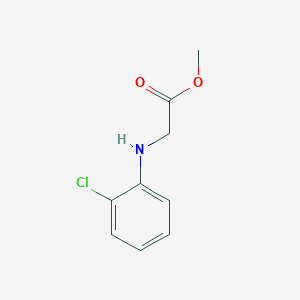
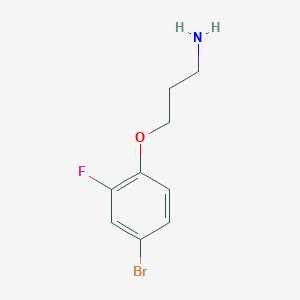
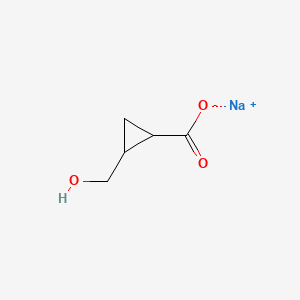
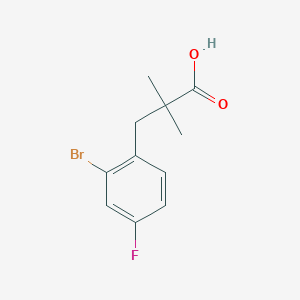


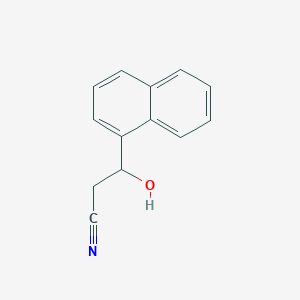

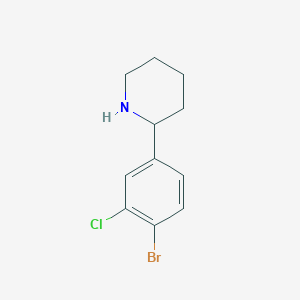
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
